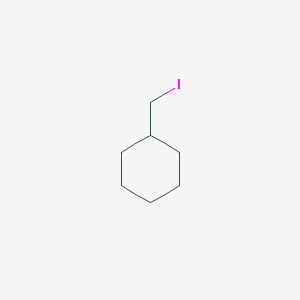

(Iodomethyl)cyclohexane

説明

Overview of Organoiodine Compounds in Organic Synthesis

Organoiodine compounds, particularly hypervalent iodine reagents, have become indispensable tools in modern organic synthesis. acs.orgchim.it Their appeal stems from their low toxicity, ready availability, and remarkable oxidizing capabilities, offering an environmentally benign alternative to many heavy metal oxidants. arkat-usa.orgresearchgate.net These reagents are instrumental in a wide array of synthetic transformations, including oxidations, halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. arkat-usa.orgnih.gov The versatility of hypervalent iodine compounds is further highlighted by their use in the synthesis of complex heterocyclic structures and their significant role in the total synthesis of natural products. chim.itresearchgate.netresearchgate.net The reactivity of these compounds is often unique, enabling transformations that are not achievable with other common reagents. nih.gov

The carbon-iodine bond is the weakest among the carbon-halogen bonds, a characteristic that makes organoiodine compounds excellent leaving groups in substitution reactions and versatile partners in various coupling reactions. wikipedia.org This property underpins their widespread use as intermediates in laboratory-scale organic synthesis. wikipedia.org

Significance of Cyclohexane (B81311) Scaffolds in Chemical Research

The cyclohexane ring is a prevalent structural motif in a vast number of biologically active compounds and is of paramount importance in medicinal chemistry and drug discovery. ontosight.aipharmablock.com Its three-dimensional, non-planar structure provides a scaffold that can be strategically modified to influence the pharmacological properties of a molecule. ontosight.aipharmablock.com The conformational flexibility of the cyclohexane ring allows for precise spatial orientation of substituents, which can significantly impact a compound's binding affinity to biological targets. ontosight.ainih.gov

Cyclohexane derivatives are integral to the structure of numerous pharmaceuticals, where the cyclohexane core often serves as a crucial pharmacophore. pharmablock.comacs.org The substitution of a flexible alkyl chain with a more rigid cyclohexane ring can reduce the conformational entropy of a molecule, potentially leading to enhanced binding affinity. pharmablock.com Furthermore, the cyclohexane ring is utilized as a bioisostere for other cyclic systems, such as phenyl or furanose rings, to improve metabolic stability and pharmacokinetic properties. pharmablock.comresearchgate.net The ability to fine-tune the lipophilicity and other physicochemical properties of a molecule by incorporating a cyclohexane scaffold makes it a valuable tool for medicinal chemists. researchgate.netcabidigitallibrary.org

Contextualizing (Iodomethyl)cyclohexane within Organoiodine and Cyclohexane Chemistry

This compound serves as a bridge between the fields of organoiodine and cyclohexane chemistry. It combines the reactive nature of the iodomethyl group with the versatile and biologically relevant cyclohexane scaffold. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly for introducing the cyclohexylmethyl moiety into more complex molecules through reactions like nucleophilic substitutions and cross-coupling reactions. ontosight.ai

The cyclohexane ring in this compound provides a non-polar, three-dimensional framework that can influence the steric and electronic properties of the molecule and its derivatives. This combination of a reactive functional group and a versatile scaffold makes this compound a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai The study of its reactivity and applications provides insights into how the interplay between the organoiodine functionality and the cyclohexane core can be exploited for the construction of diverse and complex molecular architectures.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

iodomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHHAWACKSPTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282275 | |

| Record name | (iodomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5469-33-0 | |

| Record name | 5469-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (iodomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Iodomethyl Cyclohexane

Nucleophilic Substitution Reactions

(Iodomethyl)cyclohexane, as a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. chemicalnote.comlibretexts.org

The key features of the SN2 reaction involving this compound are:

Kinetics : The reaction follows second-order kinetics, as the rate is dependent on the concentration of both the this compound substrate and the attacking nucleophile. chemicalnote.comopenstax.org

Mechanism : The reaction proceeds through a backside attack, where the nucleophile approaches the carbon atom from the side opposite the carbon-iodine bond (180° away). libretexts.orgopenstax.org This approach minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital. chemistrysteps.com

Stereochemistry : The backside attack results in a predictable inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. libretexts.orgyoutube.com For a chiral derivative of this compound, an (R)-enantiomer would be converted to an (S)-enantiomer, and vice versa. youtube.com

| Feature | Description |

|---|---|

| Reaction Order | Second-order overall (first-order in substrate and first-order in nucleophile). chemicalnote.com |

| Mechanism | Single, concerted step involving a backside attack. libretexts.org |

| Transition State | A high-energy state where the carbon is pentacoordinated, with partial bonds to both the incoming nucleophile and the departing iodide ion. chemicalnote.com |

| Stereochemical Outcome | Inversion of configuration at the electrophilic carbon. youtube.com |

| Substrate Suitability | Excellent, as it is a primary alkyl halide with minimal steric hindrance at the reaction center. chemicalnote.com |

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo elimination reactions, primarily through the E2 (bimolecular elimination) pathway. This reaction competes with the SN2 pathway and results in the formation of an alkene.

E2 Elimination in Cyclohexane (B81311) Systems

The E2 mechanism is a concerted, one-step reaction where the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs and a double bond is formed simultaneously. libretexts.org In cyclohexane systems, the reaction is highly dependent on the stereochemical arrangement of the atoms involved. fiveable.me

Stereochemical Requirements for E2 Elimination (Anti-Periplanar Geometry)

A strict stereochemical requirement for the E2 reaction is that the β-hydrogen and the leaving group must be in an anti-periplanar alignment. masterorganicchemistry.com This means they must lie in the same plane and be oriented at a dihedral angle of 180° to each other. fiveable.mekhanacademy.org In the context of a cyclohexane chair conformation, this anti-periplanar requirement can only be met when both the β-hydrogen and the leaving group (the iodomethyl group) are in axial positions on adjacent carbons. libretexts.orgchemistrysteps.comyoutube.com This specific arrangement is often referred to as being trans-diaxial. libretexts.org If either the leaving group or the β-hydrogen is in an equatorial position, the required 180° alignment is not possible, and E2 elimination cannot occur. fiveable.melibretexts.org

Influence of Cyclohexane Conformation on Reactivity and Selectivity

The rigid stereochemical demand of the E2 reaction means that the conformation of the cyclohexane ring is a critical factor in determining both the rate of the reaction and the identity of the product. fiveable.me

Selectivity : The anti-periplanar requirement can override Zaitsev's rule, which predicts that the most substituted alkene will be the major product. libretexts.orglibretexts.org The regiochemical outcome is dictated by the availability of an axial β-hydrogen. If there is only one β-hydrogen that can achieve a trans-diaxial orientation with the axial leaving group, then only one alkene product can be formed, even if it is the less substituted (Hofmann) product. libretexts.org For unsubstituted this compound, elimination will lead to the formation of methylenecyclohexane.

| Isomer Type | Leaving Group Position in Stable Conformation | E2 Reaction Requirement | Relative Reaction Rate | Major Product Example |

|---|---|---|---|---|

| cis-1-chloro-2-methylcyclohexane | Axial (less stable conformer) or Equatorial (more stable) | Reacts from conformer with axial chlorine | Fast | 1-methylcyclohexene (Zaitsev product) libretexts.org |

| trans-1-chloro-2-methylcyclohexane | Equatorial | Must ring-flip to a high-energy diaxial conformation | Very Slow | 3-methylcyclohexene (Anti-Zaitsev product) libretexts.org |

Computational and Mechanistic Studies of Elimination Pathways

While specific computational studies focused solely on this compound are not widely detailed in general literature, extensive theoretical analyses have been performed on related haloalkanes and cyclohexyl systems using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). sciepub.comresearchgate.net These studies provide significant insights into the elimination pathways applicable to this compound.

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing researchers to model transition states and determine reaction energy profiles. mdpi.com For E2 reactions, these studies confirm that the anti-periplanar transition state is significantly lower in energy than the syn-periplanar alternative. sciepub.com Computational models can precisely calculate the activation energy (Ea) and demonstrate how factors like solvent can remodel the transition state, often improving the anti-periplanar arrangement and lowering the energy barrier. sciepub.com For example, studies on 2-bromopropane (B125204) and 2-iodopropane (B156323) show how solvation affects the activation energy and reinforces the stereoelectronic principles of the E2 mechanism. sciepub.com These computational approaches validate the long-held mechanistic models and provide a quantitative understanding of the electronic and steric factors that govern reactivity and selectivity in elimination reactions.

Radical Reactions Involving the Iodomethyl Group

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a suitable precursor for generating the cyclohexylmethyl radical. libretexts.org These radical reactions typically proceed through a three-step chain mechanism: initiation, propagation, and termination.

Initiation : A radical initiator, such as azobisisobutyronitrile (AIBN), is often used in conjunction with a reagent like tributyltin hydride (Bu₃SnH). The initiator creates a tributyltin radical, which then abstracts the iodine atom from this compound to generate the primary cyclohexylmethyl radical. libretexts.org

Propagation : The newly formed carbon-centered radical can then participate in various reactions. A synthetically important transformation is radical cyclization . wikipedia.org If the substrate containing the iodomethyl group also possesses an appropriately positioned multiple bond (alkene or alkyne), the radical can add intramolecularly to form a new ring. wikipedia.orgresearchgate.net These cyclizations are often very rapid and selective, favoring the formation of five- and six-membered rings through kinetically controlled exo cyclization. wikipedia.orgsocietechimiquedefrance.fr

Termination : The reaction is terminated when two radicals combine or through other radical-quenching pathways.

Mechanistic studies have confirmed the presence of radical intermediates in such reactions through experiments like radical clock reactions and the use of radical traps like TEMPO, which inhibit the reaction and form adducts with the radical species. researchgate.net The versatility of radical generation from alkyl iodides allows for their use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Radical Cyclization Reactions

Radical cyclization reactions are powerful tools for the construction of cyclic molecules, proceeding through a sequence of selective radical generation, intramolecular cyclization, and termination. unirioja.es For this compound to participate in such a reaction, the cyclohexane ring would need to be appended with an unsaturated moiety, such as an alkene or alkyne, at a suitable position to allow for intramolecular attack by the cyclohexylmethyl radical.

The key intermediate in these hypothetical reactions would be the cyclohexylmethyl radical. This radical can be generated from this compound through homolytic cleavage of the C-I bond, typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. The dynamics and stereochemistry of the cyclohexylmethyl radical have been studied, revealing the existence of both axial and equatorial conformers of the CH2• group relative to the cyclohexane ring. beilstein-journals.org

Once generated, if an unsaturated system is present within the molecule, the cyclohexylmethyl radical could undergo an intramolecular addition. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored for alkyl radicals. unirioja.es For instance, a derivative of this compound bearing a pent-4-enyl substituent could theoretically cyclize to form a substituted cyclopentyl or cyclohexyl ring system. The stereochemical outcome of such reactions would be influenced by the conformation of the cyclohexane ring and the transition state geometry of the cyclization. unirioja.es

While specific examples of intramolecular radical cyclization starting directly from a substituted this compound are not prevalent in the reviewed literature, the fundamental principles of radical chemistry suggest its utility in the synthesis of complex polycyclic systems, provided a suitable unsaturated precursor is designed. The cyclization would proceed via a radical chain mechanism, where the initially formed radical adds to the multiple bond, and the resulting cyclized radical is then quenched. unirioja.es

Atom and Group Transfer Reactions

This compound can participate in atom and group transfer reactions, which are fundamental processes in radical chemistry. These reactions involve the transfer of an atom or a group of atoms from one molecule to another via a radical intermediate.

A prominent example of an atom transfer reaction involving alkyl iodides is the Iodine Atom Transfer Radical Addition (I-ATRA). In this process, a radical adds to an unsaturated bond, and the resulting radical intermediate abstracts an iodine atom from another molecule of the alkyl iodide, propagating a radical chain. scispace.comrsc.org this compound can serve as an efficient iodine atom transfer agent in such reactions. The mechanism would involve the initial formation of a radical species, which then adds to an alkene or alkyne. The resulting adduct radical would then abstract the iodine atom from this compound to yield the final product and a new cyclohexylmethyl radical, which continues the chain. The feasibility of this process is due to the relatively weak C-I bond in this compound.

Group transfer reactions, in a broader sense, are pericyclic reactions where one or more groups of atoms are transferred from one molecule to another. While less common for simple alkyl halides like this compound in the context of concerted pericyclic reactions, related radical group transfer processes are conceivable. For instance, a cyclohexylmethyl group could be transferred in a radical-mediated process, although this is less typical than simple atom transfer.

The efficiency of these atom and group transfer reactions is dependent on the stability of the radical intermediates and the strength of the bonds being broken and formed. The cyclohexylmethyl radical is a primary alkyl radical and is relatively reactive, making it a competent participant in these radical chain processes.

Carboazidation of Alkenes with Iodomethyl Sulfones

The carboazidation of alkenes is a powerful transformation that allows for the simultaneous introduction of a carbon-based group and an azide (B81097) moiety across a double bond. This reaction can often proceed through a radical mechanism. While the direct use of this compound in such a reaction is not documented, a derivative, a cyclohexylmethyl sulfonyl azide, could hypothetically be employed.

The synthesis of sulfonyl azides can be achieved from the corresponding sulfonamides or sulfonic acids. organic-chemistry.orgresearchgate.netresearchgate.net A hypothetical (cyclohexylmethyl)sulfonyl azide could be prepared and then used in a carboazidation reaction. The reaction with an alkene would likely be initiated to generate a cyclohexylmethylsulfonyl radical. This radical could then add to the alkene, followed by trapping of the resulting radical intermediate with an azide source.

However, a thorough review of the scientific literature does not provide specific examples of the carboazidation of alkenes utilizing iodomethyl sulfones derived from this compound. The research in this specific area appears to be limited.

Reactions with Organometallic Reagents

This compound is a key precursor for the formation of various organometallic reagents, which are highly valuable in synthetic organic chemistry for the formation of new carbon-carbon bonds.

Simmons-Smith Reaction and (Iodomethyl)zinc Species

The classic Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It traditionally involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple, which forms an organozinc carbenoid species, specifically (iodomethyl)zinc iodide (ICH2ZnI). chemeurope.comwikipedia.orgucalgary.ca This reagent then transfers a methylene (B1212753) group to the alkene in a concerted and stereospecific manner. nih.govorganicchemistrytutor.com

While this compound itself does not directly participate in the Simmons-Smith reaction as the methylene source, it can be converted into a related organozinc species. The direct insertion of zinc metal into the carbon-iodine bond of this compound would yield (cyclohexylmethyl)zinc iodide. This reaction is analogous to the formation of other alkylzinc halides. thieme.com The reactivity of the resulting (cyclohexylmethyl)zinc iodide would be that of a nucleophilic cyclohexylmethyl group, rather than a cyclopropanating agent.

It is important to distinguish the role of this compound in forming a Grignard-like reagent from the specific reactivity of the Simmons-Smith reagent. The latter is a carbenoid, capable of adding a CH2 group across a double bond, while the former would act as a source of a cyclohexylmethyl nucleophile.

Other Organometallic Transformations

Beyond organozinc reagents, this compound can be used to prepare other important organometallic compounds, notably Grignard and organolithium reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran, would produce the corresponding Grignard reagent, (cyclohexylmethyl)magnesium iodide. This reaction is a standard method for the preparation of Grignard reagents from alkyl halides. The resulting organomagnesium compound is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. For example, its reaction with an aldehyde would yield a secondary alcohol, and with a ketone, a tertiary alcohol.

Organolithium Reagents: Similarly, this compound can be converted to its corresponding organolithium reagent, (cyclohexylmethyl)lithium, by reaction with a strong reducing agent such as lithium metal or by halogen-metal exchange with an alkyllithium reagent like n-butyllithium or tert-butyllithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. (Cyclohexylmethyl)lithium would be a powerful nucleophile for C-C bond formation and a strong base capable of deprotonating a variety of acidic protons.

The table below summarizes the expected products from the reaction of (cyclohexylmethyl)magnesium iodide with various electrophiles.

| Electrophile | Product after Aqueous Workup |

| Formaldehyde | 2-Cyclohexylethan-1-ol |

| Acetaldehyde | 1-Cyclohexylpropan-2-ol |

| Acetone | 1-Cyclohexyl-2-methylpropan-2-ol |

| Carbon Dioxide | Cyclohexylacetic acid |

Hypervalent Iodine Chemistry Applications

Hypervalent iodine compounds are reagents in which the iodine atom possesses a formal oxidation state higher than +1. These compounds are highly valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents. While the majority of hypervalent iodine reagents are derived from iodoarenes, the use of alkyl iodides in their synthesis is also an area of interest.

This compound could potentially serve as a precursor for the synthesis of certain types of hypervalent iodine compounds, such as alkyl(aryl)iodonium salts. The general synthesis of diaryliodonium salts often involves the oxidation of an iodoarene in the presence of another arene. beilstein-journals.orgorganic-chemistry.orgresearchgate.net A similar strategy could be envisioned for the synthesis of a (cyclohexylmethyl)(aryl)iodonium salt. This would likely involve the oxidation of this compound in the presence of an arene and a strong acid, or the reaction of a pre-oxidized iodine(III) species with a suitable cyclohexylmethyl organometallic reagent.

These alkyl(aryl)iodonium salts would be expected to be potent electrophilic cyclohexylmethylating agents, capable of transferring the cyclohexylmethyl group to a variety of nucleophiles. However, the synthesis and application of hypervalent iodine reagents derived from this compound are not extensively documented in the current scientific literature. The development of such reagents remains an area for potential future research. The primary challenge lies in the oxidation of the alkyl iodide without competing side reactions. diva-portal.org

Oxidation and Electrophilic Reactivity of Hypervalent Iodine Compounds

As there are no well-documented hypervalent iodine compounds synthesized from this compound, their oxidative and electrophilic reactivity cannot be discussed. The reactivity of hypervalent iodine reagents is intrinsically linked to their structure, particularly the ligands attached to the iodine center. nih.govchemrxiv.org In established hypervalent iodine chemistry, these reagents are known to act as powerful oxidants and electrophiles, participating in a wide array of synthetic transformations. arkat-usa.org They can facilitate reactions such as the oxidation of alcohols, α-functionalization of carbonyl compounds, and various coupling reactions. chemrxiv.org However, without the successful synthesis of a hypervalent iodine compound from this compound, there are no research findings to report on its specific electrophilic reactivity.

Consequently, a data table detailing the electrophilic reactions, substrates, and products for hypervalent iodine compounds derived from this compound cannot be generated.

Novel Nucleophilic Reactivity of Organoiodine(III) Compounds

The exploration of novel reactivity patterns for organoiodine(III) compounds, including their potential to act as nucleophiles, is an emerging area of research. wikipedia.org This novel reactivity has been observed in specific contexts, particularly with organoiodine(III) compounds that are appropriately substituted to favor nucleophilic behavior. wikipedia.org

However, since the prerequisite for such a study—the existence of a stable organoiodine(III) compound derived from this compound—is not met in the current scientific literature, there are no research findings to discuss regarding its potential novel nucleophilic reactivity. The factors that would govern such reactivity, including the influence of the cyclohexylmethyl group on the electronic properties of the iodine(III) center, remain unexplored.

Therefore, it is not possible to create a data table summarizing any novel nucleophilic reactions of organoiodine(III) compounds derived from this compound.

Applications of Iodomethyl Cyclohexane in Advanced Organic Synthesis

Building Blocks in Total Synthesis of Complex Molecules

The cyclohexylmethyl group, provided by (Iodomethyl)cyclohexane, is a structural component found in various complex molecules. The compound's ability to participate in carbon-carbon bond-forming reactions makes it a key starting material or intermediate in the assembly of intricate molecular frameworks, including those found in bioactive natural products.

Synthesis of Natural Products

While not as commonly cited as simpler alkyl halides, this compound has been employed in the synthesis of complex natural product derivatives, particularly in the steroid field. Its primary role is to install the cyclohexylmethyl group onto a core structure. For instance, in the synthesis of certain steroidal derivatives, this compound can be used in condensation reactions. This strategic incorporation of a bulky, lipophilic group can significantly alter the biological properties of the parent molecule. The development of bioactive compounds often involves creating analogues of natural products to study structure-activity relationships, and this compound provides a reliable method for adding the C7-cycloalkylmethyl unit. nih.govnih.govuniv-amu.fr

Construction of Polycyclic Frameworks (e.g., Cyclohexane-fused Triquinanes)

The construction of highly congested polycyclic systems is a significant challenge in organic synthesis. Cyclohexane-fused triquinanes, which feature a 6-5-5-5 tetracyclic ring system, are a class of complex natural products that have garnered attention for their structural novelty and potential bioactivity. nih.govnih.gov Syntheses of these frameworks, such as for the natural product waihoensene, involve intricate, multi-step strategies to control stereochemistry and construct multiple quaternary carbon centers. nih.govsci-hub.se

Methodologies for assembling these frameworks often rely on cascade reactions, cycloadditions, and rearrangement reactions. thieme-connect.com While direct application of this compound in published routes to these specific targets is not common, it represents a fundamental building block for introducing the cyclohexane (B81311) ring. In principle, synthetic strategies could utilize this compound to alkylate a cyclopentanone-derived enolate or as a precursor to an organometallic reagent for conjugate addition to a cyclopentenone system, thereby initiating the assembly of the fused cyclohexane ring portion of the tetracycle.

Enantioselective Synthesis

Achieving stereocontrol is paramount in modern synthesis, particularly for producing chiral pharmaceuticals and bioactive molecules. This compound can be used in enantioselective transformations, most notably in asymmetric cyclopropanation reactions. The Simmons-Smith reaction and its variants, which use zinc carbenoids, can be rendered enantioselective through the use of chiral ligands or promoters.

Significant research has demonstrated the catalytic, enantioselective cyclopropanation of allylic alcohols using a reagent system composed of bis(iodomethyl)zinc (B12336892) and a chiral catalyst, such as an N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane. acs.org The active carbenoid species, (iodomethyl)zinc iodide, is generated in situ. acs.org By analogy, a chiral (cyclohexylmethyl)zinc iodide reagent derived from this compound could be used to achieve asymmetric synthesis of cyclopropanes. The reaction proceeds through a zinc-complexed promoter that directs the facial attack of the carbenoid onto the double bond of the substrate, leading to high levels of enantiomeric excess in the cyclopropane (B1198618) product. acs.orgnih.govprinceton.edu

| Substrate Type | Chiral Promoter/Ligand | Key Principle | Resulting Chirality |

| Allylic Alcohols | (R,R)-1,2-bis(methanesulfonamido)cyclohexane | The chiral ligand complexes with the zinc carbenoid, directing its addition to one face of the alkene. | High enantiomeric excess (e.g., up to 89% ee for cinnamyl alcohol). acs.org |

| α,β-Unsaturated Aldehydes | Chiral Secondary Amines (e.g., MacMillan catalysts) | Forms a chiral iminium ion with the aldehyde, which then directs the nucleophilic attack of a ylide. | High enantio- and diastereoinduction in the formation of trisubstituted cyclopropanes. nih.gov |

Precursor for Ring Systems and Functionalized Cyclohexanes

This compound is a key precursor for generating other functionalized molecules. Its reactivity allows for the transformation of the iodomethyl group into a wide array of other functionalities or for its participation in reactions that build new ring structures.

Cyclopropane Synthesis via this compound Intermediates

One of the most important applications of primary iodoalkanes in ring formation is their use in cyclopropanation reactions. The Simmons-Smith reaction is a classic method that involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to form a cyclopropane ring. thieme-connect.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product.

When this compound is used in place of diiodomethane (B129776), it serves as the precursor to a (cyclohexylmethyl)zinc iodide carbenoid. This reagent will react with an alkene to install a cyclohexylmethyl-substituted cyclopropane ring. The reaction is a concerted process where both new carbon-carbon bonds are formed simultaneously. thieme-connect.com This method provides a reliable route to complex cyclopropane derivatives that might otherwise be difficult to access.

| Alkene Substrate | Reagents | Product |

| Cyclohexene (B86901) | This compound, Zn-Cu couple | 7-(Cyclohexylmethyl)bicyclo[4.1.0]heptane |

| Styrene | This compound, Zn-Cu couple | (1-Cyclohexyl-2-phenylethyl)cyclopropane |

| (Z)-But-2-ene | This compound, Zn-Cu couple | cis-1,2-Dimethyl-3-(cyclohexylmethyl)cyclopropane |

Formation of Cyclohexanethiols and other Cyclohexane Derivatives

The carbon-iodine bond in this compound is relatively weak, making the iodine atom an excellent leaving group in Sₙ2 nucleophilic substitution reactions. acs.org This allows for the straightforward conversion of the iodomethyl group into a diverse range of other functional groups.

A notable example is the synthesis of cyclohexanemethanethiol . This compound can be prepared by treating this compound with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction proceeds via a classic Sₙ2 pathway where the sulfur nucleophile displaces the iodide ion. This provides a direct route to the corresponding thiol, a valuable intermediate in medicinal chemistry and materials science. Other strong nucleophiles can be used to generate a variety of other important cyclohexane derivatives.

| Nucleophile | Reagent Example | Product | Functional Group Transformation |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Cyclohexanemethanethiol | -CH₂I → -CH₂SH |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Cyclohexylmethanol | -CH₂I → -CH₂OH |

| Cyanide | Potassium Cyanide (KCN) | Cyclohexylacetonitrile | -CH₂I → -CH₂CN |

| Azide (B81097) | Sodium Azide (NaN₃) | (Azidomethyl)cyclohexane | -CH₂I → -CH₂N₃ |

| Amine | Ammonia (NH₃) | (Cyclohexylmethyl)amine | -CH₂I → -CH₂NH₂ |

Synthesis of Bridged C-C Bonds

The construction of bridged bicyclic systems, such as bicyclo[m.n.k]alkanes, is a significant challenge in organic synthesis. These three-dimensional structures are key cores in many biologically active natural products and are increasingly used as conformationally restricted isosteres for phenyl rings in drug design. ucl.ac.uknih.gov Intramolecular radical cyclization represents a powerful strategy for assembling these complex frameworks, and derivatives of this compound are well-suited precursors for such transformations. ucl.ac.uk

A representative strategy involves the radical cyclization of a cyclohexene derivative bearing an iodomethyl group at an appropriate position. For instance, a molecule like (4-(iodomethyl)cyclohex-1-en-1-yl)methan-1-ol can be designed as a precursor to a bicyclo[3.2.1]octane skeleton. The general mechanism for this transformation proceeds through several key steps:

Radical Generation: The process is initiated by the homolytic cleavage of the carbon-iodine bond. This can be achieved using classical radical initiators, such as azobisisobutyronitrile (AIBN) with a tin hydride like tributyltin hydride (Bu₃SnH), or through modern, tin-free methods involving photoredox catalysis. rsc.orgnih.gov The latter approach uses a photocatalyst that, upon excitation by visible light, facilitates a single-electron transfer to the alkyl iodide, cleaving the C-I bond to form a primary alkyl radical. rsc.org

Intramolecular Cyclization: The generated cyclohexylmethyl radical undergoes a rapid intramolecular addition to the alkene. According to Baldwin's rules, the 6-exo-trig cyclization is kinetically favored over the 7-endo-trig pathway, leading selectively to the formation of a five-membered ring and a new six-membered ring, which together constitute the bridged bicyclic core.

Radical Quenching: The resulting cyclized radical is then quenched to yield the final stable product. In tin-hydride-mediated reactions, this occurs via hydrogen atom transfer from Bu₃SnH. In photoredox systems, the radical can be reduced and then protonated by a hydrogen source in the reaction mixture.

This strategic use of radical cyclization enables the efficient and often stereoselective synthesis of complex bicyclic structures from readily accessible starting materials derived from this compound. nih.govrsc.orgmdpi.com

| Reaction Feature | Description |

| Precursor Type | Cyclohexene substituted with an iodomethyl group |

| Target Scaffold | Bridged Bicyclic Systems (e.g., Bicyclo[3.2.1]octane) ucl.ac.uknih.gov |

| Key Reaction | Intramolecular Radical Cyclization nih.gov |

| Initiation Methods | 1. Tin-based (e.g., AIBN, Bu₃SnH) 2. Tin-free Photoredox Catalysis (e.g., Ru(bpy)₃²⁺, Ir-complexes) rsc.org |

| Cyclization Pathway | Kinetically favored 6-exo-trig ring closure |

Development of New Synthetic Methodologies

The unique reactivity of the carbon-iodine bond makes this compound an ideal model substrate for the development and validation of new synthetic methodologies. nih.gov In particular, its application has been prominent in the advancement of visible-light photoredox catalysis, a field that has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. rsc.orgnih.gov

Visible-light photoredox catalysis provides a powerful alternative to traditional methods that often require harsh reagents or high temperatures. The fundamental principle involves the use of a photocatalyst (typically a ruthenium or iridium complex) that absorbs visible light and enters an excited state. organic-chemistry.org This excited-state catalyst can engage in single-electron transfer (SET) with an organic substrate.

In the context of this compound, the typical catalytic cycle proceeds as follows:

The photocatalyst is excited by light.

The excited photocatalyst reduces the this compound by transferring an electron to its low-lying C-I antibonding orbital.

This SET event induces the fragmentation of the carbon-iodine bond, generating a cyclohexylmethyl radical and an iodide anion.

The cyclohexylmethyl radical is then free to participate in a variety of subsequent C-C bond-forming reactions, such as addition to alkenes, alkynes, or other radical acceptors. nih.govorganic-chemistry.org

The original photocatalyst is regenerated in a subsequent redox event, completing the catalytic cycle.

This approach has been used to develop a wide range of transformations, including Giese-type additions, multicomponent reactions, and domino cyclizations. nih.govorganic-chemistry.org For example, the photoredox-generated cyclohexylmethyl radical can be coupled with electron-deficient alkenes (e.g., acrylates, vinyl sulfones) to form new C-C bonds. The mild, tin-free nature of these reactions represents a significant advance in sustainable chemistry, avoiding the use of toxic heavy metal reagents commonly employed in classical radical chemistry. rsc.orgnih.gov The reliable reactivity of primary alkyl iodides like this compound has been instrumental in demonstrating the broad scope and utility of these cutting-edge methodologies. rsc.orgrsc.org

| Methodology | Visible-Light Photoredox Catalysis |

| Role of this compound | Primary Alkyl Radical Precursor |

| Typical Photocatalysts | [Ru(bpy)₃(PF₆)₂], fac-Ir(ppy)₃ |

| Activation Step | Single-Electron Transfer (SET) to the C-I bond |

| Key Intermediate | Cyclohexylmethyl Radical |

| Advantages | Mild reaction conditions (room temperature, visible light), Tin-free, High functional group tolerance rsc.orgnih.gov |

| Example Applications | Giese-type additions, Reductive couplings, Multicomponent reactions organic-chemistry.org |

Spectroscopic Characterization and Analytical Methods for Iodomethyl Cyclohexane

The structural elucidation and analysis of (iodomethyl)cyclohexane rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and electronic properties.

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. psu.edu It has become a popular and successful approach due to its favorable balance of computational cost and accuracy. researchgate.net DFT allows for the calculation of geometries and energies of reactants, products, and transition-state intermediates, making it invaluable for predicting reaction enthalpies and rate constants. psu.eduresearchgate.net

In the context of cyclohexane (B81311) systems, DFT has been employed to model complex reaction pathways, such as partial oxidation. For instance, studies on the oxidation of cyclohexane over a Pt–10%Rh single-gauze catalyst used the B3LYP/6-31+G(d) method for geometry optimizations and thermodynamic analyses. psu.eduresearchgate.net Such calculations can probe the energetics of major gas-phase reaction channels, helping to understand how to adjust reactor conditions to favor desired products like cyclohexene (B86901) and 5-hexenal. psu.eduresearchgate.net

Furthermore, DFT is instrumental in studying reactions involving organoiodine compounds. Calculations have been used to investigate the oxidative addition of iodomethane (B122720) to rhodium complexes, illustrating how factors like solvent and dispersion correction influence calculated reaction energies. nih.gov Theoretical analyses using DFT have also explored the mechanism of chemical bond activation in cyclohexane catalyzed by transition-metal cations, revealing that the entire reaction can proceed on a single potential energy surface (PES) without crossover. researchgate.net

Although specific DFT studies on (Iodomethyl)cyclohexane are not extensively documented in the reviewed literature, these established methodologies are directly applicable. DFT calculations could be used to model its reaction mechanisms, such as nucleophilic substitution at the iodomethyl group, and to predict the regio- and stereoselectivity of its reactions.

A summary of typical parameters used in DFT studies for related compounds is presented below.

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy in the system. |

| Basis Set | 6-31+G(d), Def2-TZVP | Describes the atomic orbitals used to build molecular orbitals. |

| Environment | Gas Phase, Implicit Solvent (SMD) | Models the system in isolation or simulates the effect of a solvent. |

| Calculation Type | Geometry Optimization, Frequency | Finds the lowest energy structure and confirms it as a minimum or transition state. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system.

MD simulations have been successfully used to study solutes in cyclohexane. In a typical setup, a single solute molecule is placed in a cubic box surrounded by hundreds of solvent molecules (e.g., 256 cyclohexane molecules). kaist.ac.kr The system is then equilibrated at a specific temperature, often coupled to a thermostat like a Nose-Hoover thermostat, within an NVT (constant number of particles, volume, and temperature) ensemble. kaist.ac.kr Trajectories are followed for a duration ranging from picoseconds to nanoseconds with a time step of about 1 femtosecond. kaist.ac.kr

These simulations are powerful for predicting physicochemical properties. All-atom MD simulations have been used to predict water-cyclohexane distribution coefficients for various small molecules as part of the SAMPL5 blind prediction challenge. nih.gov By calculating the solvation free energies in both water and cyclohexane using techniques like free energy perturbation and thermodynamic integration, the distribution coefficient can be determined. nih.gov

For this compound, MD simulations could provide crucial insights into its conformational dynamics, its interaction with different solvents, and its behavior in a biological environment. A conformational analysis of solvated polymers in cyclohexane has shown that polymers collapse, evidenced by changes in the radius of gyration (Rg) and solvent-accessible surface area (SASA). rsc.org Similar analyses could reveal the preferred solution-phase conformations of the iodomethyl substituent on the cyclohexane ring.

Conformational Analysis and Strain Energy Calculations in Cyclohexane Systems

Cyclohexane and its derivatives are not planar molecules. masterorganicchemistry.comlibretexts.org To avoid angle strain and torsional strain, the cyclohexane ring adopts several puckered three-dimensional conformations. maricopa.edu The most stable and well-known conformation is the "chair," which is virtually free of ring strain. masterorganicchemistry.compressbooks.pub In the chair form, all C-C-C bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered. pressbooks.pub

Other important conformations include the "boat," "twist-boat," and "half-chair," which are intermediates in the process of one chair form converting to another, an event known as a "ring flip." libretexts.org These alternative conformations are significantly higher in energy than the chair due to various strains:

Boat Conformation: Suffers from steric hindrance between the two "flagpole" hydrogens and torsional strain from eclipsed C-H bonds, making it about 30 kJ/mol (or ~7 kcal/mol) less stable than the chair. libretexts.orgpressbooks.pub

Twist-Boat Conformation: More stable than the pure boat, it lies at an energy minimum between the boat and chair conformations.

Half-Chair Conformation: This is the transition state for the interconversion between the chair and twist-boat. It has considerable angle and torsional strain, with an energy about 10-10.8 kcal/mol higher than the chair. masterorganicchemistry.comutexas.edu

In a substituted cyclohexane like this compound, the substituent can occupy one of two positions: axial (parallel to the ring's symmetry axis) or equatorial (in the rough plane of the ring). libretexts.org Due to steric interactions, specifically 1,3-diaxial interactions with other axial hydrogens, substituents generally prefer the more stable equatorial position. maricopa.eduutexas.edu The larger the substituent, the stronger this preference. The energy difference between the axial and equatorial conformers dictates their relative populations at equilibrium.

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Key Strain Factors |

|---|---|---|---|

| Chair | 0 | 0 | Strain-free |

| Twist-Boat | 5.5 | 23 | Residual torsional strain |

| Boat | 7.0 | 30 | Flagpole steric strain and torsional strain |

| Half-Chair | 10.0 | 45 | High angle and torsional strain (Transition State) |

Elucidation of Transition States and Energetic Profiles

Understanding the transition states and the complete energetic profile of a conformational change or reaction is fundamental to predicting its kinetics. Computational methods are essential for locating these high-energy, transient structures that cannot be isolated experimentally.

The interconversion of cyclohexane's two equivalent chair conformations, known as the chair flip, provides a classic example. pressbooks.pub This process has an energy barrier of approximately 10 kcal/mol (45 kJ/mol), which corresponds to the energy of the half-chair transition state. pressbooks.pubutexas.edu At room temperature, the thermal energy is sufficient to overcome this barrier, leading to millions of interconversions per second. pressbooks.pub

DFT calculations are a primary tool for mapping these potential energy surfaces. researchgate.net By locating the stable reactants, products, and transition-state intermediates, a complete energetic profile of a reaction pathway can be constructed. researchgate.net For instance, in the photodissociation of diiodo compounds in cyclohexane, DFT calculations have been used to determine the relative energies of radical intermediates and isomers, providing insight into why certain reaction pathways are favored over others. mdpi.com In one study, the free-energy gap between anti and gauche conformers of a radical intermediate was determined, though it was noted that DFT calculations sometimes overestimate these energy differences compared to experimental results. mdpi.com

For this compound, these computational techniques would allow for the detailed study of the ring-flip energetics and the transition states of chemical reactions, such as substitution or elimination, involving the iodomethyl group.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. fiveable.me The fundamental principle is that the structure of a molecule determines its activity, and by identifying the key structural features—such as functional groups, size, shape, and physicochemical properties—one can build mathematical models to predict the activity of new, untested compounds. fiveable.meyoutube.com

The QSAR process involves several key steps:

Data Set Selection: A collection of compounds with known activities is assembled.

Descriptor Calculation: Molecular descriptors (numerical representations of chemical information) are calculated for each compound. These can be 1D (e.g., logP, pKa), 2D (e.g., topological indices), or 3D (e.g., steric fields). nih.gov

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical relationship between the descriptors and the activity is established. fiveable.me

Model Validation: The model's predictive power is rigorously tested.

QSAR is widely used in drug discovery to speed up the process by prioritizing which new molecules to synthesize and test in the laboratory. fiveable.menih.gov While no specific QSAR studies focusing on this compound were found in the reviewed literature, the methodology is broadly applicable. If a series of this compound analogs were synthesized and tested for a particular biological activity, QSAR could be employed to build a predictive model. mdpi.com This model could then guide the design of new derivatives with potentially enhanced potency or other desirable properties.

Q & A

Q. What are the key synthetic methodologies for (iodomethyl)cyclohexane, and how do steric effects of the iodine substituent influence reaction pathways?

- Methodological Answer : Synthesis typically involves halogenation of methylcyclohexane or cyclohexane derivatives using iodine sources (e.g., HI, I₂ with oxidizing agents). Steric hindrance from the bulky iodine atom affects reaction kinetics and regioselectivity. For example, nucleophilic substitution (SN₂) may be hindered, favoring elimination or radical pathways. Conformational analysis (e.g., chair vs. boat) of the cyclohexane ring must be considered to predict the stability of intermediates .

- Data Insight :

| Reaction Type | Yield (%) | Dominant Pathway | Reference |

|---|---|---|---|

| Radical Halogenation | 65–75 | C–H activation at tertiary positions | |

| Electrophilic Substitution | 40–50 | Limited by iodine’s steric bulk |

Q. How can NMR spectroscopy distinguish conformational isomers of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for identifying axial vs. equatorial conformers. The iodine substituent’s anisotropic effect deshields nearby protons, causing distinct splitting patterns. For instance, axial iodine induces larger coupling constants (J = 10–12 Hz) compared to equatorial positions. Low-temperature NMR (e.g., 200 K) can "freeze" ring flipping, enabling direct observation of conformers .

Advanced Research Questions

Q. What mechanistic insights govern the low-temperature oxidation of this compound, and how do iodine substituents alter radical chain pathways?

- Methodological Answer : Iodine’s high polarizability stabilizes radical intermediates (e.g., cyclohexylperoxy radicals), altering ignition delays. Jet-stirred reactor (JSR) studies at 500–1100 K reveal iodine’s inhibitory effect on benzene formation due to radical scavenging. Path analysis using SVUV-PEPICO spectroscopy identifies key intermediates like iodinated cyclohexenes .

- Data Insight :

| Temperature (K) | Dominant Intermediate | Benzene Yield Reduction (%) |

|---|---|---|

| 600–800 | C₆H₁₀I-OO• | 40–50 |

| >900 | C₆H₉I | 30–35 |

Q. How can kinetic models account for uncertainty in reaction rates during this compound combustion?

- Methodological Answer : Bayesian uncertainty quantification integrates experimental data (e.g., shock tube ignition delays) with ab initio calculations. For example, reactions like C₆H₁₁I + O₂ → C₆H₁₀IOO• exhibit ±30% uncertainty due to iodine’s electronic effects. Sensitivity analysis prioritizes rate constants requiring refinement .

- Table : Key Reactions with Uncertainty Factors

| Reaction | Lower Bound (Fl) | Upper Bound (Fu) |

|---|---|---|

| C₆H₁₁I + HO₂• → C₆H₁₀I + H₂O₂ | 0.7 | 1.5 |

| C₆H₁₀IOO• → C₆H₉I + HO₂• | 0.6 | 1.8 |

Q. What catalytic systems enhance the selective oxidation of this compound to iodinated ketones or epoxides?

- Methodological Answer : Metal-organic frameworks (MOFs) with Fe or Mn active sites improve selectivity. For instance, Fe-MOF-74 achieves 85% conversion to cyclohexanone derivatives at 150°C via radical trapping. Kinetic studies using in situ FTIR show iodine’s role in stabilizing transition states .

- Data Insight :

| Catalyst | Conversion (%) | Selectivity (Ketone) |

|---|---|---|

| Fe-MOF-74 | 85 | 78 |

| Mn₃O₄ | 70 | 65 |

Methodological Recommendations

- Experimental Design : Use rapid compression machines (RCMs) for low-temperature oxidation studies (<800 K) to isolate NTC (Negative Temperature Coefficient) behavior .

- Data Validation : Cross-reference GC-MS with theoretical calculations (e.g., CBS-QB3) to resolve isomer-specific product distributions .

- Safety Protocols : Handle this compound in inert atmospheres (N₂/Ar) to prevent iodine liberation during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。